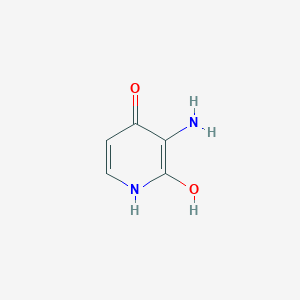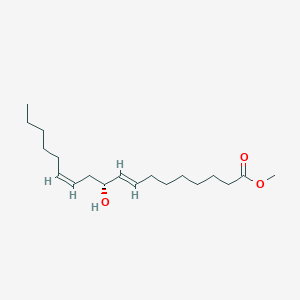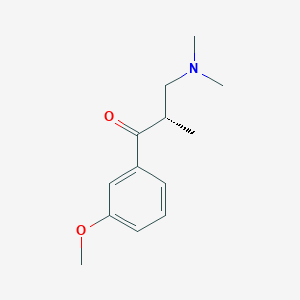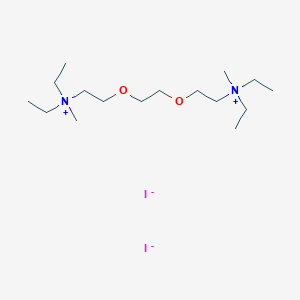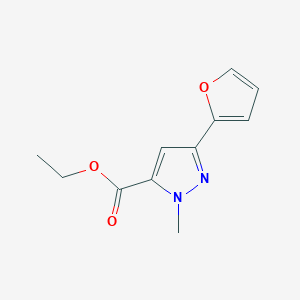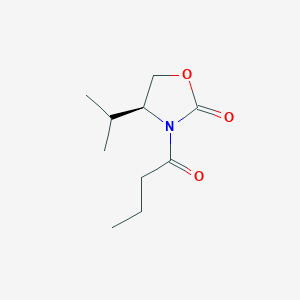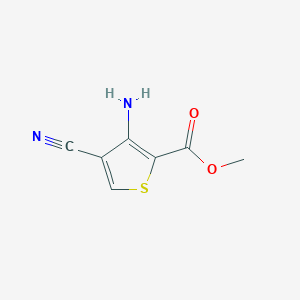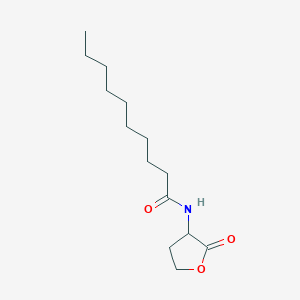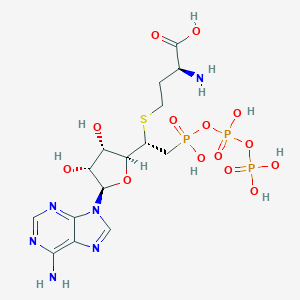
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine, also known as AdoHcy, is a naturally occurring molecule that plays a crucial role in the regulation of biochemical pathways in living organisms. AdoHcy is synthesized from S-adenosylmethionine (SAM) during the process of methylation, which is an essential process for the regulation of gene expression, protein function, and other cellular processes. In
作用机制
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine acts as an inhibitor of SAM-dependent methyltransferases, which are enzymes that catalyze the transfer of methyl groups from SAM to various substrates. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine competes with SAM for binding to methyltransferases, thereby inhibiting their activity. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is also a substrate for the enzyme (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine hydrolase, which converts (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine to homocysteine and adenosine.
生化和生理效应
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been found to have a wide range of biochemical and physiological effects. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been found to regulate gene expression and protein function through its role in DNA and histone methylation. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has also been found to be involved in the regulation of cellular metabolism, including the regulation of the methionine cycle and the transsulfuration pathway. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been found to be involved in the regulation of immune function, inflammation, and oxidative stress.
实验室实验的优点和局限性
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has several advantages and limitations for lab experiments. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is a naturally occurring molecule, which makes it easy to obtain and study. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is also stable and can be stored for long periods, making it ideal for use in lab experiments. However, (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is a potent inhibitor of SAM-dependent methyltransferases, which can make it difficult to study the effects of SAM-dependent methylation in the presence of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine.
未来方向
There are several future directions for research on (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine. One direction is to study the role of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine in the regulation of epigenetic modifications, including DNA and histone methylation. Another direction is to study the role of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine in the regulation of cellular metabolism, including the regulation of the methionine cycle and the transsulfuration pathway. Additionally, research could focus on the development of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine analogs that could be used as potential therapeutic agents for the treatment of diseases associated with aberrant DNA and histone methylation.
合成方法
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is synthesized from SAM through a process called demethylation. The demethylation of SAM produces S-adenosylhomocysteine (SAH), which is then hydrolyzed to produce (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine. The synthesis of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine occurs naturally in living organisms and can also be produced through chemical synthesis.
科学研究应用
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been extensively studied for its role in the regulation of biochemical pathways in living organisms. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is involved in the regulation of gene expression, protein function, and other cellular processes. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been found to be a critical regulator of DNA methylation, which is essential for the regulation of gene expression. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has also been found to be involved in the regulation of histone methylation, which is critical for the regulation of chromatin structure and gene expression.
属性
CAS 编号 |
101249-72-3 |
|---|---|
产品名称 |
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine |
分子式 |
C15H25N6O14P3S |
分子量 |
638.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-[(1S)-1-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]ethyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C15H25N6O14P3S/c16-6(15(24)25)1-2-39-7(3-36(26,27)34-38(31,32)35-37(28,29)30)11-9(22)10(23)14(33-11)21-5-20-8-12(17)18-4-19-13(8)21/h4-7,9-11,14,22-23H,1-3,16H2,(H,24,25)(H,26,27)(H,31,32)(H2,17,18,19)(H2,28,29,30)/t6-,7+,9-,10+,11+,14+/m0/s1 |
InChI 键 |
DNDIEDJCTKJQLE-IWABNVMOSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)[C@@H](CP(=O)(O)OP(=O)(O)OP(=O)(O)O)SCC[C@@H](C(=O)O)N)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CP(=O)(O)OP(=O)(O)OP(=O)(O)O)SCCC(C(=O)O)N)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CP(=O)(O)OP(=O)(O)OP(=O)(O)O)SCCC(C(=O)O)N)O)O)N |
同义词 |
(5'-((N-triphosphoamino)methyl)adenosyl)homocysteine (5'-((N-triphosphoamino)methyl)adenosyl)homocysteine, (5'S)-isomer 5-TPMAH S-(5'(R)-((N-triphosphoamino)methyl)adenosyl)-L-homocysteine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





